5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as Br-DMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound belongs to the class of spirooxindoles, which have shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of Br-DMI involves the inhibition of the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. Br-DMI binds to the protein Dishevelled (Dvl), which is a key component of the Wnt/β-catenin pathway, and inhibits its function. This leads to the downregulation of β-catenin, which is a transcription factor that regulates the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Br-DMI has been shown to have minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity. Additionally, Br-DMI has been shown to induce autophagy, a process by which cells recycle their own components, which may also contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Br-DMI is its high potency against a wide range of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation of Br-DMI is its low solubility in water, which may affect its bioavailability and limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research and development of Br-DMI. One direction is to investigate its efficacy in animal models of cancer to determine its potential as a therapeutic agent. Another direction is to explore the structure-activity relationship of spirooxindoles to design more potent and selective anticancer agents. Additionally, the combination of Br-DMI with other anticancer agents could be further explored to identify synergistic effects. Finally, the development of novel drug delivery systems could improve the bioavailability of Br-DMI and enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of Br-DMI involves the reaction of 3-indolylglyoxylic acid with methylamine hydrochloride and bromine in the presence of acetic anhydride. The reaction yields Br-DMI as a white crystalline solid with a melting point of 218-220°C. The purity of the compound can be confirmed by using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
Br-DMI has shown significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Br-DMI has also been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis. Furthermore, Br-DMI has been reported to have synergistic effects when used in combination with other anticancer agents such as doxorubicin and cisplatin.
Eigenschaften
IUPAC Name |
5'-bromo-1'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-2-6-17-12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDRNPDTAVHEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3(C1=O)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.